Product packaging for N-(4-methoxyphenyl)-2-phenylbutanamide(Cat. No.:)

N-(4-methoxyphenyl)-2-phenylbutanamide

Cat. No.: B336418
M. Wt: 269.34 g/mol
InChI Key: KIOZEHLLWAPETJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Methoxyphenyl)-2-phenylbutanamide is a chemical compound of interest in specialized organic chemistry and pharmaceutical research. Its structure, featuring methoxyphenyl and phenylbutanamide groups, suggests potential utility as a building block or intermediate in synthetic pathways . Researchers investigating structure-activity relationships (SAR) may find value in this compound for designing novel molecular entities. This product is strictly labeled For Research Use Only . It is intended for use in a controlled laboratory setting by qualified professionals. It is not for diagnostic or therapeutic purposes, and it is strictly prohibited for personal use or human consumption. Note: The specific chemical, physical, and safety data for this exact compound are not currently verified in the searched databases and must be confirmed through further analysis and referencing before listing.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19NO2 B336418 N-(4-methoxyphenyl)-2-phenylbutanamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-phenylbutanamide

InChI

InChI=1S/C17H19NO2/c1-3-16(13-7-5-4-6-8-13)17(19)18-14-9-11-15(20-2)12-10-14/h4-12,16H,3H2,1-2H3,(H,18,19)

InChI Key

KIOZEHLLWAPETJ-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OC

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of N 4 Methoxyphenyl 2 Phenylbutanamide

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy serves as the cornerstone for the structural elucidation of N-(4-methoxyphenyl)-2-phenylbutanamide in solution. By analyzing the magnetic behavior of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the molecular framework and deduce the environment of each atom.

Proton NMR (¹H NMR) for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, specific chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), and integration values confirm the presence of all expected proton groups.

The spectrum typically displays a triplet corresponding to the methyl (CH₃) group of the butyl chain and a multiplet for the adjacent methylene (B1212753) (CH₂) group, indicating their scalar coupling. The methoxy (B1213986) (OCH₃) group on the phenyl ring appears as a sharp singlet. The aromatic protons of the two phenyl rings resonate in the downfield region, often as complex multiplets due to overlapping signals. A key signal is the methine proton (CH) adjacent to the carbonyl group, which typically appears as a triplet. A broad singlet corresponding to the amide proton (NH) is also a characteristic feature.

Table 1: Representative ¹H NMR Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CH₃ (butanamide) ~0.95 Triplet (t) ~7.4
CH₂ (butanamide) ~1.90-2.15 Multiplet (m) -
OCH₃ ~3.75 Singlet (s) -
CH (phenylbutanamide) ~3.55 Triplet (t) ~7.8
Aromatic H (p-anisole) ~6.80 & 7.35 Doublet (d) ~8.9
Aromatic H (phenyl) ~7.20-7.40 Multiplet (m) -
NH (amide) ~7.80 Singlet (s) -

Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Characterization

Complementing the proton data, Carbon-13 NMR (¹³C NMR) spectroscopy elucidates the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, providing a count of the non-equivalent carbons and information about their chemical environment (e.g., aliphatic, aromatic, carbonyl).

The carbonyl carbon of the amide group is typically observed at the most downfield chemical shift, a characteristic feature of this functional group. The carbons of the two aromatic rings appear in the range of approximately 114 to 142 ppm. The aliphatic carbons of the butanamide chain and the methoxy carbon resonate in the upfield region of the spectrum.

Table 2: Representative ¹³C NMR Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C=O (amide) ~172.5
C (aromatic, C-N) ~131.5
C (aromatic, C-O) ~156.0
CH (aromatic) ~114.0 - 129.0
C (aromatic, quat.) ~141.0
CH (phenylbutanamide) ~57.0
OCH₃ ~55.5
CH₂ (butanamide) ~28.0
CH₃ (butanamide) ~12.0

Note: Chemical shifts are approximate and depend on experimental conditions.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY spectra would show correlations between the methyl protons and the adjacent methylene protons of the butyl chain, as well as between the methylene protons and the methine proton.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms to their attached protons. This technique is invaluable for definitively assigning the signals for each CH, CH₂, and CH₃ group in the ¹³C spectrum based on their known ¹H chemical shifts. For instance, the carbon signal at ~57.0 ppm would show a cross-peak with the proton signal at ~3.55 ppm, confirming its assignment as the methine carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for piecing together the molecular structure. Key HMBC correlations for this compound would include the amide proton showing a correlation to the carbonyl carbon, and the methine proton showing correlations to the carbonyl carbon and the aromatic carbons of the adjacent phenyl group. unibo.it

Variable-Temperature NMR Studies on Tautomerism and Conformational Dynamics

While specific variable-temperature (VT) NMR studies on this compound are not extensively reported in the surveyed literature, this technique is a powerful tool for investigating dynamic processes in similar amide-containing molecules. Amides can exhibit restricted rotation around the C-N bond due to the partial double bond character, which can lead to the existence of different conformers (rotamers).

VT-NMR experiments involve recording spectra at different temperatures. At low temperatures, the rotation around the amide bond might be slow on the NMR timescale, potentially resulting in the appearance of separate signals for each conformer. As the temperature is increased, the rate of rotation increases, causing these separate signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal. By analyzing the changes in the spectra with temperature, researchers can determine the energy barrier to this rotation. Such studies provide critical insights into the conformational flexibility and stability of the molecule.

Mass Spectrometric (MS) Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the parent ion with very high precision (typically to four or five decimal places). uzh.ch This allows for the calculation of the elemental formula of this compound, providing definitive confirmation of its chemical identity. unibo.ituzh.ch The experimentally measured mass is compared to the theoretical mass calculated for the proposed formula (C₁₇H₁₉NO₂). A close match between the experimental and theoretical values provides strong evidence for the correct molecular formula. unibo.ituzh.ch

Table 3: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₇H₁₉NO₂
Theoretical Mass [M+H]⁺ 270.1494
Experimentally Observed Mass [M+H]⁺ ~270.1492

Note: The observed mass is an example and may vary slightly between different analyses. The close correlation to the theoretical mass confirms the elemental composition. unibo.ituzh.ch

Fragmentation Pattern Analysis for Structural Connectivity

Mass spectrometry provides critical information for the structural elucidation of this compound by analyzing its fragmentation behavior upon ionization. While the full mass spectrum for this specific compound is not widely published, its fragmentation pattern can be predicted based on the established principles of mass spectrometry for amides, aromatic compounds, and ethers. The primary mode of fragmentation for amides is typically α-cleavage on either side of the carbonyl group. miamioh.edu

Key fragmentation pathways for this compound under electron ionization (EI) would likely include:

Benzylic Cleavage: The bond between the α-carbon and the phenyl ring is a likely point of cleavage, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.

α-Cleavage (McLafferty Rearrangement): For amides with sufficiently long alkyl chains, a McLafferty rearrangement is possible. miamioh.edu In this molecule, this could involve the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.

Amide Bond Cleavage: Scission of the amide C-N bond or the carbonyl-Cα bond can occur. Cleavage can lead to the formation of a fragment corresponding to the 4-methoxyphenylamino moiety or a related ion.

Fragmentation of the Methoxyphenyl Group: The methoxy-substituted phenyl ring can undergo characteristic fragmentation. A common pathway is the loss of a methyl radical (•CH₃) to form a phenoxy cation, followed by the loss of carbon monoxide (CO).

A plausible fragmentation scheme would generate several key ions that help confirm the compound's structural connectivity. The molecular ion peak (M⁺) would be observed, and its high-resolution mass would confirm the elemental composition (C₁₇H₁₉NO₂). Other significant fragments would arise from the cleavages described above, allowing for the piecing together of the phenylbutanamide and methoxyphenyl portions of the molecule. The systematic investigation of fragmentation patterns is a cornerstone for identifying ketamine analogues and other complex molecules in analytical settings. nih.gov

Infrared (IR) Spectroscopic Investigations of Functional Groups

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present within a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its amide, aromatic, and ether functionalities. While a definitive spectrum for this exact compound requires experimental measurement, the expected absorption regions for its key functional groups can be accurately predicted based on extensive databases and theoretical calculations. researchgate.net

The principal vibrational modes and their expected frequencies are detailed in the table below.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Comments
N-H (Amide)Stretching3400-3200Typically a sharp, single peak for secondary amides in a non-hydrogen-bonded state, broadening with hydrogen bonding.
C-H (Aromatic)Stretching3100-3000Peaks corresponding to the C-H bonds on the two phenyl rings.
C-H (Aliphatic)Stretching3000-2850Absorptions from the ethyl group's C-H bonds.
C=O (Amide I)Stretching1680-1650A strong, characteristic absorption for the secondary amide carbonyl group.
N-H (Amide II)Bending1570-1515A strong band resulting from the coupling of N-H in-plane bending and C-N stretching vibrations.
C=C (Aromatic)Stretching1600-1450A series of peaks indicating the presence of the aromatic rings.
C-O-C (Ether)Asymmetric Stretching1275-1200A strong band characteristic of aryl-alkyl ethers.
C-O-C (Ether)Symmetric Stretching1075-1020A moderate intensity band for the ether linkage.

These bands collectively provide a molecular fingerprint, confirming the presence of the core structural components of this compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample, providing unambiguous data on bond lengths, bond angles, and stereochemistry. nih.gov While a specific crystal structure for this compound is not available in open-access crystallographic databases, the analysis of closely related N-aryl amide and sulfonamide structures provides significant insight into its likely solid-state conformation. researchgate.neteurjchem.com

Studies on similar molecules, such as N-phenyl-2-phthalimidoethanesulfonamide derivatives, show that they often crystallize in triclinic or monoclinic systems. researchgate.netnih.gov The final crystal system and space group are determined by the complex interplay of intermolecular forces, which seek to achieve the most thermodynamically stable packing arrangement.

Crystal Packing and Intermolecular Interactions

The solid-state architecture of this compound would be primarily dictated by hydrogen bonding. The amide functional group contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This facilitates the formation of strong intermolecular N-H···O hydrogen bonds. These interactions typically organize molecules into one-dimensional chains or dimeric pairs. researchgate.netnih.gov

In addition to the dominant hydrogen bonding, weaker interactions play a crucial role in consolidating the three-dimensional structure. These include:

C-H···O interactions: Hydrogen atoms on the aromatic rings or the aliphatic chain can form weak hydrogen bonds with the carbonyl oxygen or the ether oxygen of neighboring molecules.

The combination of these directional forces—strong N-H···O bonds and weaker C-H···π and π–π interactions—would create a stable, well-defined supramolecular assembly in the crystal lattice. eurjchem.com

Impact of Substituent Position on Crystal Structures

The specific placement of substituents on the aromatic rings has a profound effect on molecular conformation and, consequently, on the resulting crystal structure. researchgate.net Altering the position of the methoxy group on the N-phenyl ring from the para (4) position to the meta (3) or ortho (2) position would significantly change the molecule's steric profile and electronic distribution.

Research on N-phenyl-2-phthalimidoethanesulfonamide and N-benzyl-4-amino-1,2,4-triazole derivatives demonstrates that even minor changes in substituent position can lead to entirely different crystal packing arrangements and even different crystal systems (e.g., triclinic vs. monoclinic). researchgate.netnih.govrsc.org For this compound, moving the methoxy group would:

Alter Hydrogen Bonding: An ortho-methoxy group could potentially form an intramolecular hydrogen bond with the amide N-H, which would prevent this N-H from participating in the intermolecular hydrogen bonding that defines the crystal packing.

Influence π–π Interactions: The electronic nature of the substituent influences the electron density of the aromatic ring. Shifting the electron-donating methoxy group would change the nature of electrostatic complementarity between stacked rings, potentially favoring or disfavoring certain π–π stacking geometries. nih.gov

Therefore, each positional isomer of methoxy-substituted N-phenyl-2-phenylbutanamide is expected to crystallize in a unique structure with distinct unit cell parameters and space group symmetry. researchgate.net

Chromatographic Methods for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation, quantification, and purity assessment of pharmaceutical compounds like this compound. researchgate.net The development of a robust HPLC method is essential for quality control during synthesis and for isolation. A reversed-phase HPLC (RP-HPLC) method would be the most suitable approach for this compound due to its moderate polarity and aromatic nature.

A typical method would be developed and optimized by systematically adjusting parameters such as the stationary phase, mobile phase composition, and flow rate. nih.gov The goal is to achieve a sharp, symmetrical peak for the target analyte with good resolution from any impurities or starting materials.

A proposed starting method for the analysis of this compound is outlined in the table below.

ParameterConditionRationale
Stationary Phase (Column) C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)The non-polar C18 stationary phase provides excellent retention for moderately polar to non-polar analytes via hydrophobic interactions.
Mobile Phase Acetonitrile and Water (or Phosphate Buffer, pH 3.0)A mixture of an organic modifier (acetonitrile) and an aqueous phase allows for the fine-tuning of analyte retention. A buffer can control the ionization state of any acidic/basic impurities.
Elution Mode Isocratic (e.g., 60:40 Acetonitrile:Water) or GradientAn isocratic method is simpler and sufficient if impurities are well-separated. A gradient elution may be needed to resolve closely eluting impurities or to shorten the analysis time.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC columns of this dimension, balancing analysis time and column pressure.
Detection UV Absorbance at 254 nmThe compound possesses two phenyl rings, which are strong chromophores, making UV detection highly sensitive at this common wavelength.
Injection Volume 10 µLA typical volume for analytical HPLC.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.

This method would be validated according to established guidelines (e.g., ICH) to ensure its accuracy, precision, linearity, specificity, and robustness for routine analysis. scholarsresearchlibrary.comnih.gov

Derivatization Strategies for Enhanced Analytical Performance

In the analytical determination of this compound, particularly by gas chromatography (GC), derivatization is a crucial step to improve its chromatographic behavior and detection sensitivity. The inherent polarity of the secondary amide group can lead to poor peak shape, thermal instability, and inadequate volatility, which can be mitigated by converting the analyte into a less polar and more volatile derivative. research-solution.comnih.govlibretexts.org The primary strategies for the derivatization of compounds containing secondary amide functionalities, such as this compound, involve acylation and silylation. researchgate.netgcms.cz

Acylation is a widely employed technique that involves the introduction of an acyl group, which effectively reduces the polarity of the N-H bond in the amide. research-solution.comresearchgate.net This process not only enhances volatility but can also introduce fluorinated groups, which significantly improve sensitivity when using an electron capture detector (ECD) or mass spectrometry (MS). gcms.czjfda-online.com Silylation, another common approach, replaces the active hydrogen of the amide with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group, leading to increased volatility and thermal stability. libretexts.orgyoutube.com

The selection of an appropriate derivatization reagent is contingent upon the analytical method and the desired outcome. For instance, fluorinated anhydrides are often preferred for trace analysis due to the high sensitivity they impart to the derivative. gcms.cz The reaction conditions, including solvent, temperature, and reaction time, must be carefully optimized to ensure complete derivatization and avoid the formation of unwanted byproducts. youtube.com

Acylation with Fluorinated Anhydrides

Acylation of the secondary amide in this compound with fluorinated anhydrides is a highly effective strategy for enhancing its GC-MS performance. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) react with the amide hydrogen to form stable, volatile, and highly detectable N-acyl derivatives. gcms.czjfda-online.com

The reaction proceeds by the nucleophilic attack of the amide nitrogen on the electrophilic carbonyl carbon of the anhydride, leading to the formation of a tetrahedral intermediate which then collapses to yield the N-acylated product and a corresponding fluorinated carboxylic acid byproduct. The use of a base, such as pyridine, is often recommended to neutralize the acidic byproduct and drive the reaction to completion. gcms.cz

The resulting fluorinated derivatives of this compound exhibit significantly improved chromatographic properties, including reduced peak tailing and lower elution temperatures. Furthermore, the presence of multiple fluorine atoms in the derivative enhances the response of electron-capture detectors and can lead to characteristic fragmentation patterns in mass spectrometry, aiding in structural elucidation and quantification. gcms.czjfda-online.com

Table 1: Potential Acylation Reagents for this compound and Their Expected Impact on GC-MS Analysis

Derivatizing AgentAbbreviationDerivative FormedExpected Analytical Enhancements
Trifluoroacetic AnhydrideTFAAN-TrifluoroacetylIncreased volatility, improved peak shape, enhanced MS fragmentation. gcms.cz
Pentafluoropropionic AnhydridePFPAN-PentafluoropropionylHigher volatility than TFAA derivative, excellent ECD response. gcms.czjfda-online.com
Heptafluorobutyric AnhydrideHFBAN-HeptafluorobutyrylMost sensitive for ECD, significant mass shift for MS detection. nih.govgcms.cz

Silylation

Silylation is another powerful derivatization technique applicable to this compound. This method involves the replacement of the active hydrogen on the amide nitrogen with a silyl group, most commonly a trimethylsilyl (TMS) group. libretexts.orgyoutube.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose due to their high reactivity and the formation of volatile byproducts. youtube.comnih.gov

The silylation reaction renders the molecule more volatile and thermally stable by eliminating the possibility of intermolecular hydrogen bonding. libretexts.orgnih.gov The resulting TMS derivative of this compound would be expected to exhibit a shorter retention time and improved peak symmetry in GC analysis. In mass spectrometry, the introduction of a TMS group provides a characteristic isotopic pattern and fragmentation pathways that can be valuable for identification and confirmation. youtube.com

Optimization of the silylation reaction, including the choice of solvent and the use of a catalyst like trimethylchlorosilane (TMCS), can be critical to achieving quantitative derivatization. gcms.cz

Table 2: Illustrative GC-MS Data for this compound Before and After a Hypothetical Derivatization with BSTFA

AnalyteRetention Time (min)Key Mass Fragments (m/z)
This compound (Underivatized)18.5269 (M+), 148, 123, 91
This compound (TMS Derivative)15.2341 (M+), 220, 147, 73

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for molecules of this size.

Electronic Structure and Molecular Orbital Analysis

A fundamental application of DFT is the analysis of a molecule's electronic structure, including its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that a molecule is more reactive and can be easily excited. The analysis also reveals how electron density is distributed across the molecule, which is crucial for understanding its reactivity and intermolecular interactions.

For related aromatic amides, studies show that the HOMO is typically located on the electron-rich methoxyphenyl ring, while the LUMO is often distributed across the phenyl and amide groups. This charge separation upon excitation is a key feature of such compounds. However, specific calculations for N-(4-methoxyphenyl)-2-phenylbutanamide are not available in the reviewed literature.

Spectroscopic Property Prediction (NMR, IR)

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for structure validation.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule's bonds. These frequencies are often scaled to correct for approximations in the theoretical model and anharmonicity. For this compound, key vibrational modes would include the N-H stretch, the C=O (amide I) stretch, C-N stretching, and various aromatic C-H and C-C vibrations. While experimental spectra for similar compounds are available, a specific predicted IR spectrum for the title compound is not published.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. These theoretical values serve as a powerful tool in assigning experimental peaks and confirming the molecular structure. Calculations for analogous molecules have shown good correlation between predicted and experimental shifts.

Reaction Mechanism Elucidation

DFT is also employed to map out potential energy surfaces for chemical reactions, allowing researchers to identify transition states and calculate activation energies. This can elucidate the step-by-step mechanism of a compound's synthesis or degradation. For this compound, this could involve modeling its formation from 2-phenylbutanoic acid and p-anisidine. Such studies provide insights into reaction kinetics and can help optimize synthetic procedures. However, specific DFT studies on the reaction mechanism for this compound were not found in the literature.

Molecular Modeling and Simulation Studies

While quantum calculations focus on electronic properties, molecular modeling and simulations examine the physical movements and interactions of atoms and molecules over time.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to drug discovery for predicting the binding affinity and mode of a potential drug candidate. The process involves scoring functions to rank potential binding poses. Studies on structurally related compounds have used docking to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with protein active sites. A docking study of this compound would require a specific biological target, but no such studies have been published.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Kinetics

Molecular dynamics simulations model the movement of atoms and molecules over time, providing detailed information about conformational stability and the dynamics of ligand-receptor binding.

Conformational Stability: this compound has several rotatable bonds, leading to a flexible structure. MD simulations can explore the potential energy landscape to identify the most stable conformations in different environments (e.g., in a vacuum or in solution). Studies on similar flexible molecules have identified multiple stable conformations and the energy barriers between them.

Binding Kinetics: When combined with docking, MD simulations can provide a more dynamic picture of how a ligand interacts with its target. These simulations can be used to calculate binding free energies, which are often more accurate than docking scores alone, and to observe the stability of the ligand-protein complex over time. As with docking, these studies are contingent on having a defined biological target, and no specific MD simulations for this compound are currently published.

Virtual Screening and Library Design Applications

The strategic application of computational chemistry in modern drug discovery has revolutionized the process of identifying and optimizing lead compounds. Virtual screening and the design of chemical libraries are two pivotal, interconnected approaches that leverage computational power to explore vast chemical spaces efficiently. The compound this compound, with its distinct structural features, serves as an exemplary scaffold for illustrating these powerful in silico techniques.

Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as a protein or enzyme. This process significantly narrows down the number of candidates for experimental testing, thereby saving considerable time and resources. For a compound like this compound, virtual screening can be employed in several ways. If its biological target is known, structure-based virtual screening methods like molecular docking can be used. In this approach, the three-dimensional structure of the target protein is used to predict the binding conformation and affinity of the compound. Conversely, if the target is unknown but a set of active molecules with similar functions is available, ligand-based virtual screening methods, such as pharmacophore modeling and 2D similarity searching, can be employed to identify other compounds with comparable properties.

The design of chemical libraries is a more proactive approach where new, focused collections of molecules are created with a high probability of containing active compounds against a specific target or target family. These libraries can be either virtual, for in silico screening, or physical, for high-throughput screening (HTS). The design process often starts with a core scaffold, for which this compound is a suitable candidate. By systematically modifying different parts of the scaffold—such as the phenyl ring, the methoxy (B1213986) group, or the butanamide chain—a library of derivatives can be generated. This "scaffold-based" library design allows for a focused exploration of the chemical space around a promising initial structure. nih.gov

For instance, a virtual library based on the this compound scaffold could be designed by enumerating a set of commercially available or synthetically accessible building blocks that can be attached at specific points on the molecule. This process, often referred to as combinatorial library enumeration, can generate thousands or even millions of virtual compounds. These virtual libraries can then be filtered based on various criteria, such as predicted drug-likeness (e.g., Lipinski's rule of five), ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and predicted binding affinity to a target of interest.

The following interactive table illustrates a hypothetical virtual library designed around the this compound scaffold. In this example, variations are introduced at two positions: R1 on the phenyl ring and R2 on the butanamide side chain. The table includes calculated molecular properties that are typically used to assess the "drug-likeness" of compounds in a virtual library.

Compound ID Scaffold R1 Substitution R2 Substitution Molecular Weight ( g/mol ) LogP H-Bond Donors H-Bond Acceptors
VCL-001This compound-H-CH3283.353.212
VCL-002This compound-Cl-CH3317.803.812
VCL-003This compound-F-CH3301.343.312
VCL-004This compound-H-CH2CH3297.383.612
VCL-005This compound-Cl-CH2CH3331.834.212
VCL-006This compound-F-CH2CH3315.373.712
VCL-007This compound-H-CF3337.323.912
VCL-008This compound-Cl-CF3371.774.512
VCL-009This compound-F-CF3355.314.012

This table is for illustrative purposes and the property values are estimations.

The data in this table can be used to prioritize which derivatives of this compound should be synthesized and tested in the laboratory. For example, a researcher might prioritize compounds with a LogP value below 5 and a molecular weight below 500 Da to enhance the likelihood of good oral bioavailability.

Furthermore, the insights gained from an initial virtual screen of a focused library can guide the design of subsequent, more refined libraries. This iterative process of design, screening, and analysis is a hallmark of modern computational drug discovery and allows for the rapid optimization of hit compounds into potent and selective drug candidates. The adaptability of the this compound structure makes it a valuable starting point for such campaigns, offering multiple avenues for chemical modification and property optimization.

Structure Activity Relationship Sar Studies of N 4 Methoxyphenyl 2 Phenylbutanamide Analogs

Systematic Modification of the N-(4-methoxyphenyl) Moiety

The N-(4-methoxyphenyl) ring is a critical component of the molecule, likely involved in key interactions with its biological target. Modifications to this moiety, including the position of the methoxy (B1213986) group, the introduction of various substituents, and bioisosteric replacements, can significantly impact the compound's efficacy.

Positional Isomer Effects on Activity

Table 1: Effect of Methoxy Positional Isomers on Anticonvulsant Activity in a Phenylbenzamide Series

Substituent Position MES Activity (300 mg/kg) PTZ Activity
2-OCH₃ (ortho) Significant Active at 300 mg/kg
3-OCH₃ (meta) Significant Most active, active at all doses
4-OCH₃ (para) Significant Active at 100 and 300 mg/kg

*Data extrapolated from studies on (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives. nih.gov

Electronic and Steric Effects of Phenyl Substituents

The electronic and steric properties of substituents on the N-phenyl ring are fundamental to the SAR of anilide-containing compounds. In various series of anticonvulsant agents, the introduction of different substituents on the N-phenyl ring has led to significant variations in activity. For example, in a series of N-phenyl-2-phtalimidoethanesulfonamide derivatives, the unsubstituted N-phenyl compound was inactive. nih.gov However, the introduction of substituents such as nitro, methyl, and chloro groups on the phenyl ring resulted in compounds with notable anticonvulsant activity. nih.gov

The electronic nature of the substituent plays a crucial role. In some series, electron-withdrawing groups have been shown to be beneficial. For instance, in a series of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives, a chloro substituent at the meta position (3-Cl) and a fluoro substituent at the ortho and para positions (2-F, 4-F) showed good anticonvulsant effects. nih.gov Conversely, in another study, the stronger electron-withdrawing nature of fluorine compared to chlorine was suggested to attenuate activity when comparing 2-Cl and 2-F substituted analogs, indicating a complex relationship between electronic effects and activity. nih.gov

Steric factors also come into play. The size and position of the substituent can influence the molecule's ability to adopt the optimal conformation for binding to its target. The observation that small lipophilic groups at the 2- or 2,6-positions of the N-phenyl ring in a series of 4-amino-N-phenylphthalimides led to the most potent compounds against MES-induced seizures highlights the importance of steric considerations. nih.gov

Table 2: Influence of Phenyl Substituents on Anticonvulsant Activity in Analogous Series

Compound Series Favorable Substituents Unfavorable/Less Active Substituents
N-phenyl-2-phtalimidoethanesulfonamide nih.gov Nitro, Methyl, Chloro Unsubstituted
(Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide nih.gov 3-Cl, 2-F, 4-F, Methoxy (all positions) 4-NO₂

Ring Substitutions and Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.com Replacing the N-(4-methoxyphenyl) ring with other aromatic or heteroaromatic systems can provide valuable SAR insights. The goal of such replacements is to mimic the essential steric and electronic properties of the original ring while potentially introducing beneficial new interactions or properties. cambridgemedchemconsulting.com

For instance, replacing a phenyl ring with a bioisostere like a pyridyl or thiophene (B33073) ring can alter the compound's polarity, hydrogen bonding capacity, and metabolic stability. cambridgemedchemconsulting.com In the context of anticonvulsant agents, the replacement of a phenyl ring with heteroaromatic rings has been shown to reduce or abolish activity in some series, suggesting a strict requirement for the phenyl scaffold. scilit.com However, in other cases, such as the replacement of a 1,2,4-oxadiazole (B8745197) ring with a 1,3,4-oxadiazole (B1194373) ring, bioisosteric replacement led to improved metabolic stability, albeit with reduced affinity in that particular series. rsc.org The replacement of a methoxy group with other functionalities like alkyl groups has been shown to affect metabolic stability, while the introduction of small rings can restore it. cambridgemedchemconsulting.com

Structural Variations at the Butanamide Backbone

The butanamide backbone of N-(4-methoxyphenyl)-2-phenylbutanamide offers several points for structural modification that can significantly influence the compound's biological profile. These include the stereochemistry at the C2 position and alterations to the length and branching of the butanamide chain.

Impact of Chirality at C2 of the Butanamide Core

The C2 carbon of the 2-phenylbutanamide core is a chiral center, meaning the compound can exist as two enantiomers. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit different potencies, efficacies, and even different pharmacological activities. This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer.

In studies of related primary amino acid derivatives (PAADs) with anticonvulsant activity, the stereochemistry at the C2 carbon was shown to be a critical determinant of efficacy. nih.gov For example, in a series of N'-benzyl 2-amino-3-methylbutanamide (B3250160) analogs, the (R)-enantiomer was often found to be more active than the (S)-enantiomer. nih.gov This stereoselectivity underscores the importance of a specific three-dimensional arrangement of the substituents around the chiral center for optimal interaction with the biological target. The replacement of an acidic proton at a chiral center with deuterium (B1214612) has also been explored as a strategy to stabilize a chemically unstable stereoisomer by reducing the rate of atom abstraction. cambridgemedchemconsulting.com

Chain Length and Branching Modifications

Modifications to the length and branching of the butanamide chain can influence the compound's lipophilicity, metabolic stability, and its ability to fit into the binding pocket of its target. In a study of N'-benzyl 2-substituted 2-amino acetamides, the efficacy was associated with a hydrocarbon moiety at the C(2)-carbon. nih.gov

In a series of 1,1-bis(4-methoxyphenyl)-2-phenylalkenes and 1,1,2-tris(4-methoxyphenyl)alkenes, which share the feature of a C2-substituent, varying the chain length of the substituent from a hydrogen to a butyl group, as well as introducing functionalized chains, had a significant impact on cytotoxic effects. While this is a different biological activity, it demonstrates the principle that modifications at this position are critical for activity.

In the context of anticonvulsant activity, studies on related lactams and amides have shown that even subtle changes to the core structure can have a dramatic effect. For instance, in a series of 3-phenyl-2-piperidinone derivatives, the cyclic lactams showed good anticonvulsant activity, while the corresponding acyclic amides were essentially inactive. nih.gov This suggests that the conformational constraint imposed by the ring structure is crucial for activity, a principle that may also apply to the butanamide backbone of this compound.

Amide Bond Substitutions and Replacements

The amide bond is a critical structural motif in a vast array of bioactive molecules, including many anticonvulsant agents. Its ability to participate in hydrogen bonding interactions often plays a crucial role in ligand-receptor binding. However, the amide bond is also susceptible to enzymatic hydrolysis, which can lead to poor metabolic stability and limited oral bioavailability. Consequently, the bioisosteric replacement of the amide bond is a widely employed strategy in medicinal chemistry to enhance the pharmacokinetic properties of drug candidates while retaining or improving their pharmacological activity. nih.gov

In the context of this compound and its analogs, the central amide linkage is a key site for structural modification. Structure-activity relationship (SAR) studies on related series of functionalized amino acids (FAAs) and α-aminoamides (AAAs) have provided valuable insights into the effects of altering this functionality. nih.gov While direct studies on amide bond replacements for this compound are not extensively documented in publicly available literature, the principles derived from analogous anticonvulsant series are highly relevant.

Common bioisosteric replacements for the amide group include various five-membered heterocycles such as 1,2,3-triazoles, 1,2,4-triazoles, oxadiazoles, and tetrazoles. nih.gov These heterocycles can mimic the steric and electronic properties of the trans-amide bond, preserving the key interactions with the biological target. For instance, the 1,2,4-triazole (B32235) ring has been successfully used as a metabolically stable tertiary amide bioisostere in the design of benzodiazepines, a class of drugs that includes anticonvulsants. nih.gov

In a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, the replacement of a cyclic imide ring with a more flexible chain amide was investigated to understand its impact on anticonvulsant activity. The study confirmed that the nature of this core fragment is crucial for the observed biological effects. nih.gov

Furthermore, research on functionalized amino acids has shown that even subtle modifications to the amide region can significantly impact anticonvulsant potency. For example, in a series of N-benzyl 2-acetamidoacetamides, the acetamido group was found to be important but not essential for activity against maximal electroshock (MES)-induced seizures. Replacement of the acetamido group with other substituents like hydroxy or methoxy groups still resulted in compounds with significant anticonvulsant protection, although often with altered potency. semanticscholar.org

The following table illustrates hypothetical amide bond replacements in this compound based on common bioisosteric strategies and their potential impact on activity, extrapolated from related anticonvulsant classes.

Modification Bioisosteric Replacement Rationale Predicted Impact on Anticonvulsant Activity
Amide N-HN-MethylationIncrease lipophilicity, prevent hydrogen bond donation.Potentially reduced or altered activity, depending on the importance of the N-H hydrogen bond donor.
Carbonyl OxygenThioamide (C=S)Alter hydrogen bond acceptor strength and geometry.Often leads to reduced activity, but can provide SAR insights.
Amide Bond1,2,3-TriazoleMimics the planarity and dipole moment of the amide bond, metabolically stable.Potential for retained or improved activity with enhanced metabolic stability.
Amide Bond1,2,4-OxadiazoleNon-classical bioisostere that mimics planarity and dipole moment.May retain activity with improved metabolic stability and membrane permeability.
Amide BondTetrazoleCan act as a cis-amide surrogate.Likely to alter the conformation and could lead to a significant change in activity.

It is important to note that the success of any bioisosteric replacement is highly context-dependent and requires empirical validation through synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictor Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. acs.org These models are invaluable tools in drug discovery for predicting the activity of novel compounds, guiding lead optimization, and understanding the physicochemical properties that govern a drug's efficacy. acs.orgresearchgate.net For anticonvulsant agents, including analogs of this compound, QSAR studies have been instrumental in identifying key molecular features that contribute to their activity. acs.orgresearchgate.net

The development of a robust QSAR model typically involves the calculation of a wide range of molecular descriptors for a set of compounds with known biological activities. These descriptors can be broadly categorized as:

Topological descriptors: These describe the connectivity of atoms in a molecule (e.g., molecular connectivity indices, Wiener index).

Electronic descriptors: These relate to the electronic properties of the molecule (e.g., partial atomic charges, dipole moment, HOMO/LUMO energies).

Steric descriptors: These describe the size and shape of the molecule (e.g., molecular weight, molar refractivity, van der Waals volume).

Hydrophobic descriptors: These quantify the lipophilicity of the molecule (e.g., logP, ClogP).

Once calculated, various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms like k-nearest neighbor (kNN), are employed to build a model that best correlates a subset of these descriptors with the observed biological activity. acs.org

For a class of functionalized amino acids (FAAs) with anticonvulsant properties, which are structurally related to this compound, QSAR models have been successfully developed. acs.orgresearchgate.net These models have demonstrated high internal accuracy, with leave-one-out cross-validated R² (q²) values often exceeding 0.6, indicating good predictive power. acs.org

A hypothetical QSAR model for a series of this compound analogs might take the following form:

log(1/ED₅₀) = β₀ + β₁(Descriptor A) + β₂(Descriptor B) - β₃(Descriptor C)

Where:

ED₅₀ is the effective dose for 50% of the population.

β₀, β₁, β₂, β₃ are the regression coefficients.

Descriptor A could be a topological descriptor related to molecular branching.

Descriptor B might be an electronic descriptor reflecting the charge on the amide nitrogen.

Descriptor C could be a steric descriptor indicating the bulkiness of a particular substituent.

The table below presents a set of descriptors that have been found to be significant in QSAR models of various anticonvulsant compounds, which would likely be relevant for modeling this compound analogs.

Descriptor Type Example Descriptor Potential Influence on Anticonvulsant Activity
TopologicalKier shape index (κ²)Related to the overall shape and flexibility of the molecule.
ElectronicDipole MomentInfluences interactions with polar residues in the binding site.
StericMolar Refractivity (MR)A measure of both size and polarizability of a substituent.
HydrophobicLogPCrucial for blood-brain barrier penetration and interaction with hydrophobic pockets.
Quantum ChemicalHOMO EnergyRelates to the molecule's ability to donate electrons.

The development of such predictive QSAR models allows for the virtual screening of large chemical libraries to identify new potential anticonvulsant candidates and to prioritize the synthesis of the most promising analogs, thereby accelerating the drug discovery process.

Three-Dimensional (3D) SAR and Pharmacophore Modeling

While 2D-QSAR models provide valuable information based on the 2D representation of molecules, three-dimensional structure-activity relationship (3D-SAR) and pharmacophore modeling offer a more detailed understanding of the spatial arrangement of chemical features necessary for biological activity. These methods are crucial for designing novel ligands with improved affinity and selectivity for their target.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of a set of molecules. These aligned structures are then placed in a 3D grid, and steric and electrostatic fields are calculated at each grid point. The variations in these fields are then correlated with the biological activity to generate a 3D contour map that highlights regions where modifications to the molecular structure are likely to increase or decrease activity.

For anticonvulsant compounds analogous to this compound, a 3D-QSAR model would likely reveal:

Sterically favored regions (green contours): Areas where bulky substituents enhance activity.

Sterically disfavored regions (yellow contours): Areas where bulky substituents decrease activity.

Electropositive favored regions (blue contours): Areas where positive charges or electron-withdrawing groups are beneficial.

Electronegative favored regions (red contours): Areas where negative charges or electron-donating groups are beneficial.

Pharmacophore modeling aims to identify the essential 3D arrangement of functional groups (pharmacophoric features) that a molecule must possess to interact with a specific biological target and elicit a response. semanticscholar.org A pharmacophore model for anticonvulsant N-phenylbutanamide analogs would typically include features such as:

Hydrogen Bond Acceptors (HBA): For example, the carbonyl oxygen of the amide.

Hydrogen Bond Donors (HBD): For example, the N-H group of the amide.

Hydrophobic/Aromatic Regions (HY/AR): The phenyl ring and the 4-methoxyphenyl (B3050149) moiety.

Positive/Negative Ionizable Features: Depending on the specific interactions with the target.

A study on functionalized amino acids (FAAs) and α-aminoamides (AAAs), which share structural similarities with this compound, identified key pharmacophoric elements that could be combined to create hybrid structures with enhanced anticonvulsant activity. nih.gov

The table below outlines a plausible pharmacophore model for this compound and its analogs based on general features of anticonvulsant pharmacophores.

Pharmacophoric Feature Corresponding Structural Moiety Assumed Role in Binding
Aromatic Ring 1 (AR1)2-Phenyl groupπ-π stacking or hydrophobic interactions.
Aromatic Ring 2 (AR2)4-Methoxyphenyl groupHydrophobic interactions and potential hydrogen bonding via the methoxy group.
Hydrogen Bond Donor (HBD)Amide N-HInteraction with an acceptor site on the receptor.
Hydrogen Bond Acceptor (HBA)Amide C=OInteraction with a donor site on the receptor.
Hydrophobic Center (HY)Butyl chainVan der Waals interactions within a hydrophobic pocket.

These 3D-SAR and pharmacophore models serve as powerful predictive tools in the rational design of new anticonvulsant agents. They allow for the virtual screening of compound libraries to identify novel scaffolds that fit the pharmacophore model and guide the structural modification of existing leads to optimize their interaction with the target, ultimately leading to the development of more potent and selective drugs.

Mechanistic Investigations in Pre Clinical Biological Systems

In Vitro Enzyme Inhibition Assays

Extensive literature searches did not yield specific data regarding the in vitro enzyme inhibition properties of N-(4-methoxyphenyl)-2-phenylbutanamide. Consequently, details on enzyme kinetics and binding affinity are not available at this time.

Enzyme Kinetics and Binding Affinity Determination

No published studies were found that determined the kinetic parameters (e.g., Kᵢ, IC₅₀) or binding affinity (e.g., Kₔ) of this compound with any specific enzyme.

Allosteric Modulation Studies

There is no publicly available research describing the investigation of this compound as an allosteric modulator of any enzyme or receptor.

Cellular Assays for Functional Activity (excluding clinical data)

Specific studies on the cellular functional activity of this compound are not present in the available scientific literature.

Cellular Accumulation and Efflux Studies (e.g., P-glycoprotein inhibition)

No experimental data from cellular accumulation or efflux studies, including any potential interaction with P-glycoprotein (P-gp), have been reported for this compound.

Receptor Binding and Activation Profiling

There are no available reports detailing the receptor binding profile or activation properties of this compound for any class of receptors.

Modulation of Specific Cellular Pathways

Information regarding the modulation of specific cellular pathways by this compound is not available in the current body of scientific literature.

Mechanistic Pathways of Action in Model Organisms (excluding clinical data)

No published studies detailing the mechanistic pathways of action for this compound in any model organisms were found.

Gene Expression Profiling in Response to Compound Treatment

No data are available from gene expression profiling studies, such as microarray or RNA-sequencing, that have analyzed the transcriptomic changes in cells or tissues upon treatment with this compound.

Protein Expression and Post-Translational Modification Analysis

There are no available studies that have investigated the effects of this compound on protein expression levels or post-translational modifications.

In Vivo Efficacy Studies in Pre-clinical Animal Models

No published research was identified that has evaluated the in vivo efficacy of this compound in any pre-clinical animal models for any therapeutic area. Therefore, no data tables on efficacy can be provided.

Advanced Research Applications and Strategic Development

Design and Synthesis of Chemical Probes for Biological Research

The development of chemical probes is a cornerstone of modern chemical biology, enabling the interrogation of complex biological systems. A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study its function in a cellular or in vivo context. The design of such probes based on the N-(4-methoxyphenyl)-2-phenylbutanamide structure involves strategically introducing reporter tags, such as fluorescent dyes or biotin, or photoreactive groups for covalent labeling.

The synthesis of these probes requires multi-step organic chemistry protocols. A typical synthetic route might involve:

Scaffold Synthesis: Initial preparation of the core this compound structure.

Linker Installation: Attachment of a flexible linker to a non-critical position on the molecule to avoid disrupting its binding to the target protein. The choice of linker is crucial to ensure the reporter group is accessible and does not sterically hinder the probe's interaction with its target.

Reporter Conjugation: The final step involves coupling the desired reporter group to the linker.

These chemical probes are instrumental in various biological assays, including fluorescence microscopy, flow cytometry, and pull-down experiments, which help to visualize the subcellular localization of the target protein and identify its binding partners.

Lead Optimization Strategies for Butanamide Scaffolds

Lead optimization is a critical phase in drug discovery that aims to enhance the properties of a promising lead compound to convert it into a clinical candidate. For butanamide scaffolds like this compound, this process is an iterative cycle of design, synthesis, and testing to improve potency, selectivity, and pharmacokinetic properties.

Key strategies employed in the optimization of this scaffold include:

Structure-Activity Relationship (SAR) Analysis: This involves systematically modifying different parts of the molecule—the phenyl ring, the butanamide chain, and the methoxyphenyl group—to understand how each component contributes to biological activity. By identifying key functional groups responsible for the interaction with the target, researchers can make informed decisions to enhance potency. researchgate.net

Computational Modeling: Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are used to predict how structural modifications will affect the compound's binding affinity and other properties. researchgate.net This accelerates the optimization process by prioritizing the synthesis of the most promising analogs.

Pharmacokinetic Optimization: Modifications are made to improve the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This can involve altering lipophilicity, introducing metabolically stable groups, or improving solubility to ensure the molecule reaches its target in the body at efficacious concentrations.

Scaffold Hopping and Bioisosteric Replacement: To explore novel chemical space and improve properties, parts of the scaffold may be replaced with structurally different but functionally similar groups (scaffold hopping) or substituents may be exchanged for bioisosteres. researchgate.net

This multi-parameter optimization is essential for developing a safe and effective drug candidate from the initial butanamide lead structure.

Rational Design of this compound Analogs with Modulated Activities

Rational drug design leverages the understanding of a biological target's three-dimensional structure to create new molecules with specific activities. For this compound, which has been identified as a modulator of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt), this approach is particularly fruitful. RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are implicated in various autoimmune diseases. nih.govdrugdiscoverytrends.com

The design of analogs often focuses on optimizing interactions within the ligand-binding pocket of RORγt. Based on co-crystal structures of similar compounds, specific modifications can be proposed to enhance binding affinity and modulate the receptor's function.

Table 1: Example Structure-Activity Relationship (SAR) Data for Phenylbutanamide Analogs

Compound IDR1 (Phenyl Ring Substitution)R2 (Amide Substitution)RORγt Inhibitory Potency (IC₅₀, nM)
Parent H4-methoxyphenyl (B3050149)500
Analog A 4-fluoro4-methoxyphenyl250
Analog B H4-(trifluoromethyl)phenyl800
Analog C 4-fluoro4-ethoxyphenyl150
Analog D 3,5-difluoro4-methoxyphenyl75

Note: The data in this table is illustrative and based on general principles of SAR for RORγt inhibitors, demonstrating how systematic modifications can modulate activity.

As shown in the table, substitutions on the phenyl ring (R1) with electron-withdrawing groups like fluorine can improve potency. Similarly, modifications to the methoxyphenyl group (R2) can also significantly impact the inhibitory activity. This systematic approach allows for the fine-tuning of the molecule's properties to achieve the desired biological effect, whether it be potent inhibition (inverse agonism) or another form of modulation.

Role of this compound in Enabling Basic Biological Research

Small molecule modulators like this compound are invaluable tools for basic biological research. By selectively inhibiting a target protein like RORγt, they allow scientists to dissect its role in complex cellular pathways and disease models.

The use of this compound and its optimized analogs enables researchers to:

Probe the Function of RORγt: By inhibiting RORγt activity, scientists can study the downstream consequences, such as the suppression of IL-17 production by Th17 cells. This helps to confirm the central role of RORγt in the Th17 pathway. nih.govdrugdiscoverytrends.com

Validate RORγt as a Therapeutic Target: Demonstrating that pharmacological inhibition of RORγt with a small molecule can ameliorate disease symptoms in preclinical models (e.g., models of psoriasis or multiple sclerosis) provides strong validation for RORγt as a drug target.

Study Off-Target Effects: Comparing the effects of multiple, structurally distinct inhibitors that all target RORγt can help to distinguish on-target effects from off-target effects, providing a clearer understanding of the protein's specific functions.

In essence, this compound serves as a chemical starting point and a research tool that facilitates a deeper understanding of the biology of its target, paving the way for the development of new therapies for autoimmune and inflammatory diseases. nih.govdrugdiscoverytrends.com

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding of N-(4-methoxyphenyl)-2-phenylbutanamide

This compound is a chemical entity with the molecular formula C17H19NO2 and a molecular weight of 269.344 g/mol . molport.com Its structure features a central butanamide core with a phenyl group at the second position and the nitrogen atom connected to a 4-methoxyphenyl (B3050149) group.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
CAS Number 346693-72-9
Molecular Formula C17H19NO2
Molecular Weight 269.344 g/mol
SMILES CCC(C(=O)Nc1ccc(OC)cc1)c1ccccc1

Data sourced from MolPort. molport.com

Detailed experimental data regarding the synthesis, physical and chemical properties, and biological activity of this compound are not extensively reported in the available literature. General synthetic strategies for similar amide compounds often involve the coupling of a carboxylic acid (in this case, 2-phenylbutanoic acid) with an amine (p-anisidine) using a suitable coupling agent.

Unexplored Chemical Space and Synthetic Challenges

The current body of scientific literature does not provide specific details on the synthesis of this compound. While general methods for amide bond formation are well-established, the specific challenges and optimization of reaction conditions for this particular molecule remain an unexplored area of chemical research. Key aspects that require investigation include:

Optimal Synthetic Route: A comparative study of different synthetic methodologies to identify the most efficient and scalable process for the preparation of this compound would be of significant value.

Yield and Purity Optimization: Research into reaction parameters such as solvent, temperature, and catalyst systems is needed to maximize the yield and purity of the final product.

Stereochemistry: The 2-phenylbutanamide moiety contains a chiral center. The synthesis of specific enantiomers and the study of their individual properties present a significant synthetic challenge and a key area for future exploration.

Future Directions in Mechanistic Research and Target Validation

The biological activities and mechanism of action of this compound are not documented in the available scientific literature. The presence of the N-(4-methoxyphenyl) and 2-phenylbutanamide moieties suggests potential for biological activity, as these fragments are found in various bioactive molecules. Future research should focus on:

Broad Biological Screening: Initial in vitro screening against a wide range of biological targets, including enzymes, receptors, and ion channels, is necessary to identify any potential bioactivity.

Identification of Biochemical Targets: Should any significant activity be observed, subsequent studies would be required to identify the specific molecular target(s) of the compound.

Mechanism of Action Studies: Elucidation of the precise mechanism by which this compound exerts any biological effects would be a crucial step in understanding its potential applications.

Potential for this compound in Emerging Research Areas

Given the lack of specific data, the potential of this compound in emerging research areas is purely speculative. However, based on the structural motifs present in the molecule, several areas could be considered for future investigation:

Medicinal Chemistry: The amide linkage and aromatic rings are common features in many drug candidates. The compound could serve as a scaffold for the development of new therapeutic agents.

Materials Science: The aromatic and amide functionalities could impart interesting properties for applications in materials science, such as in the development of novel polymers or organic electronic materials.

A comprehensive investigation into the fundamental chemical and biological properties of this compound is required to unlock its potential in any research field.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.